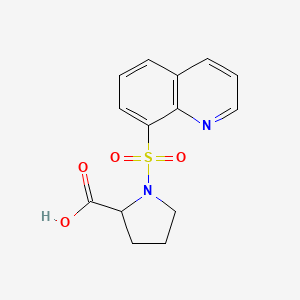![molecular formula C19H23NO5S B7776715 ((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)leucine](/img/structure/B7776715.png)
((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)leucine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)leucine is a complex organic compound that features a biphenyl core with a methoxy group at the 4’ position and a sulfonyl group attached to leucine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)leucine typically involves multiple steps. One common approach starts with the preparation of 4’-Methoxy-[1,1’-biphenyl]-4-sulfonyl chloride, which is then reacted with leucine under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as pyridine to facilitate the sulfonylation process .
Industrial Production Methods
Industrial production of ((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)leucine may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)leucine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products
Oxidation: Formation of 4’-Hydroxy-[1,1’-biphenyl]-4-yl)sulfonyl)leucine.
Reduction: Formation of ((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfide)leucine.
Substitution: Formation of various substituted biphenyl derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)leucine is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a biochemical probe to investigate protein-ligand interactions and enzyme mechanisms.
Medicine
The compound is explored for its potential therapeutic applications, including its role as an inhibitor in various biochemical pathways, which could lead to the development of new drugs .
Industry
In the industrial sector, ((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)leucine is used in the synthesis of specialty chemicals and advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of ((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity or modulation of receptor function. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4’-Methoxy-[1,1’-biphenyl]-4-sulfonyl fluoride
- 4’-Methoxy-[1,1’-biphenyl]-4-sulfonyl chloride
- 4’-Methoxy-[1,1’-biphenyl]-4-sulfonyl amide
Uniqueness
((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)leucine is unique due to the presence of the leucine moiety, which imparts specific steric and electronic properties that can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds that lack the leucine component .
Eigenschaften
IUPAC Name |
2-[[4-(4-methoxyphenyl)phenyl]sulfonylamino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5S/c1-13(2)12-18(19(21)22)20-26(23,24)17-10-6-15(7-11-17)14-4-8-16(25-3)9-5-14/h4-11,13,18,20H,12H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLTFKRIXLISUSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-hydroxy-N'-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B7776676.png)









